(1E)-CFI-400437 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

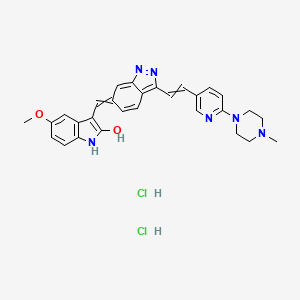

C29H30Cl2N6O2 |

|---|---|

Poids moléculaire |

565.5 g/mol |

Nom IUPAC |

5-methoxy-3-[[3-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride |

InChI |

InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H |

Clé InChI |

NYCYUHRNBLSJAP-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[3][4] This technical guide provides an in-depth overview of the mechanism of action of (1E)-CFI-400437, summarizing key preclinical data, experimental methodologies, and the cellular consequences of PLK4 inhibition.

Core Mechanism of Action: PLK4 Inhibition

(1E)-CFI-400437 is an indolinone-derived compound that exerts its anti-proliferative effects through the potent and selective inhibition of PLK4.[1] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates. This targeted inhibition disrupts the centriole duplication cycle, a critical process for the formation of the bipolar spindle during mitosis.[3]

Biochemical Potency and Selectivity

(1E)-CFI-400437 demonstrates high affinity for PLK4 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. While it is highly selective for PLK4, at higher concentrations, it can exhibit inhibitory activity against other kinases, most notably the Aurora kinases.

| Kinase Target | IC50 (nM) | Reference |

| PLK4 | 0.6 | [1] |

| PLK4 | 1.55 | [5] |

| Aurora A | 370 | [1] |

| Aurora B | 210 | [1] |

| Aurora C | <15,000 | [5] |

| KDR | 480 | [1] |

| FLT-3 | 180 | [1] |

| Table 1: Biochemical inhibitory activity of (1E)-CFI-400437 against a panel of kinases. |

Cellular Consequences of PLK4 Inhibition by (1E)-CFI-400437

The inhibition of PLK4 by (1E)-CFI-400437 triggers a cascade of cellular events, ultimately leading to anti-proliferative effects in cancer cells. These consequences include the disruption of centrosome duplication, cell cycle arrest, induction of polyploidy, senescence, and apoptosis.

Inhibition of Cancer Cell Growth

(1E)-CFI-400437 has been shown to be a potent inhibitor of cell growth across various cancer cell lines, particularly in breast cancer.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | Potent inhibitor | [1] |

| MDA-MB-468 | Breast Cancer | Potent inhibitor | [1] |

| MDA-MB-231 | Breast Cancer | Potent inhibitor | [1] |

| MON | Embryonal Brain Tumor | - | [5] |

| BT-12 | Embryonal Brain Tumor | - | [5] |

| BT-16 | Embryonal Brain Tumor | - | [5] |

| DAOY | Embryonal Brain Tumor | - | [5] |

| D283 | Embryonal Brain Tumor | - | [5] |

| Table 2: Anti-proliferative activity of (1E)-CFI-400437 in various cancer cell lines. |

Signaling Pathways Affected by (1E)-CFI-400437

The cellular outcomes of (1E)-CFI-400437 treatment are mediated by its impact on key cell cycle and survival signaling pathways. Inhibition of PLK4 can lead to the activation of tumor suppressor pathways and the induction of programmed cell death.

Preclinical In Vivo Efficacy

The anti-tumor activity of (1E)-CFI-400437 has been demonstrated in a mouse xenograft model of breast cancer.

| Animal Model | Cell Line Implanted | Treatment Regimen | Outcome | Reference |

| Mouse Xenograft | MDA-MB-468 | 25 mg/kg, intraperitoneal, once daily for 21 days | Exhibits anti-tumor activity | [1] |

| Table 3: In vivo anti-tumor efficacy of (1E)-CFI-400437. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (1E)-CFI-400437.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled tracer to the kinase of interest.

Protocol:

-

Reagent Preparation: Prepare solutions of the target kinase (e.g., PLK4), a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer, and a serial dilution of (1E)-CFI-400437 in the appropriate assay buffer.

-

Assay Plate Setup: Dispense the (1E)-CFI-400437 serial dilutions into a 384-well assay plate.

-

Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the europium-labeled antibody to all wells.

-

Tracer Addition: Add the Alexa Fluor™-labeled tracer to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is generated when both the europium-labeled antibody and the Alexa Fluor™-labeled tracer are bound to the kinase.

-

Data Analysis: The decrease in the FRET signal with increasing concentrations of (1E)-CFI-400437 is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer.

Cell Proliferation Assay (Clonogenic Assay)

This in vitro assay assesses the ability of a single cell to proliferate and form a colony.

Protocol:

-

Cell Seeding: Plate a known number of single cells into petri dishes or multi-well plates.

-

Treatment: Treat the cells with various concentrations of (1E)-CFI-400437.

-

Incubation: Incubate the cells under normal growth conditions for a period that allows for colony formation (typically 1-3 weeks).

-

Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.

Senescence-Associated β-Galactosidase Assay

This cytochemical assay is used to detect senescent cells.

Protocol:

-

Cell Culture: Culture cells in the presence or absence of (1E)-CFI-400437.

-

Fixation: Fix the cells with a suitable fixative (e.g., formaldehyde/glutaraldehyde solution).

-

Staining: Incubate the fixed cells with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.

-

Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of β-galactosidase at this suboptimal pH.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with (1E)-CFI-400437, then harvest and wash the cells.

-

Fixation: Fix the cells in a fixative such as cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as to identify any polyploid populations.

Conclusion

(1E)-CFI-400437 dihydrochloride is a highly potent and selective inhibitor of PLK4 kinase. Its mechanism of action, centered on the disruption of centriole duplication, leads to a variety of anti-proliferative effects in cancer cells, including cell cycle arrest, senescence, and apoptosis. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo cancer models. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other PLK4 inhibitors in a research and drug development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 4. [PDF] Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer | Semantic Scholar [semanticscholar.org]

- 5. targetmol.cn [targetmol.cn]

The Role of CFI-400437 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFI-400437 is a potent and selective, ATP-competitive small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a pivotal role in centriole duplication. Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the function of CFI-400437 in the cell cycle, its mechanism of action, and detailed protocols for key experimental procedures used to characterize its effects.

Introduction to PLK4 and its Role in the Cell Cycle

Polo-like kinase 4 (PLK4) is a master regulator of centriole biogenesis, a process that is tightly coordinated with the cell cycle to ensure the formation of a bipolar spindle during mitosis. The precise duplication of centrioles during S phase is critical for maintaining genomic stability. Aberrant PLK4 activity can lead to centrosome amplification, a hallmark of many cancers, which can result in aneuploidy and contribute to tumor progression.

CFI-400437: A Selective PLK4 Inhibitor

CFI-400437 is an indolinone-derived compound that acts as a potent and selective ATP-competitive inhibitor of PLK4.[1] Its high affinity for the ATP-binding pocket of PLK4 leads to the suppression of its kinase activity.

Mechanism of Action

CFI-400437 exerts its effects by inhibiting the auto-phosphorylation of PLK4, a critical step for its activation and subsequent phosphorylation of downstream targets essential for centriole duplication. Inhibition of PLK4 by CFI-400437 disrupts the formation of new centrioles, leading to a failure in centrosome duplication. This ultimately results in mitotic defects, cell cycle arrest, and in many cases, apoptosis.[2]

The cellular consequences of PLK4 inhibition by CFI-400437 are dose-dependent. At lower concentrations, it can lead to the formation of cells with a reduced number of centrioles, while at higher concentrations, it can cause a complete block in centriole duplication. Interestingly, in some contexts, partial inhibition of PLK4 can paradoxically lead to centrosome amplification, highlighting the complex regulatory network governing centrosome biogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of CFI-400437.

Table 1: In Vitro Kinase Inhibitory Activity of CFI-400437 [1][3]

| Kinase | IC50 (nM) |

| PLK4 | 0.6 |

| Aurora A | 370 |

| Aurora B | 210 |

| KDR (VEGFR2) | 480 |

| FLT-3 | 180 |

Table 2: Cellular Activity of CFI-400437 [3][4]

| Cell Line | Assay Type | Effect | Concentration |

| Multiple Embryonal Tumor Cell Lines | Clonogenic Assay | Complete inhibition of colony formation | 50 nM |

| Multiple Embryonal Tumor Cell Lines | Cell Cycle Analysis | Induction of polyploidy | 500 nM |

| MDA-MB-468 (Breast Cancer) | In vivo Xenograft | Antitumor activity | 25 mg/kg (i.p., daily for 21 days) |

Signaling Pathways and Experimental Workflows

PLK4 Signaling Pathway in Centriole Duplication

Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400437.

Experimental Workflow for Assessing CFI-400437's Effect on the Cell Cycle

Caption: Workflow for evaluating the cellular effects of CFI-400437.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of CFI-400437 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of CFI-400437 (e.g., 500 nM) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

Western Blot Analysis

-

Cell Lysis: After treatment with CFI-400437, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK4, p53, p21, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Centrosome Staining

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with CFI-400437.

-

Fixation and Permeabilization: Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker, such as γ-tubulin, for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells using a fluorescence microscope to observe centrosome number and morphology.

Conclusion

CFI-400437 is a valuable research tool for investigating the role of PLK4 in cell cycle regulation and its potential as a therapeutic target in cancer. Its potent and selective inhibition of PLK4 leads to distinct cellular phenotypes, including disruption of centriole duplication, mitotic errors, and ultimately, cell death in cancer cells. The detailed protocols provided in this guide will enable researchers to effectively study the cellular and molecular effects of CFI-400437 and further elucidate the critical functions of PLK4 in normal and pathological cell division. The off-target effects on Aurora kinases should be considered when interpreting experimental results, particularly at higher concentrations.[3] Further investigation into the in vivo efficacy and safety of CFI-400437 and other PLK4 inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(1E)-CFI-400437 Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and the regulation of mitosis. Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of (1E)-CFI-400437 dihydrochloride, along with detailed experimental protocols for its evaluation.

Chemical Properties and Structure

This compound is an indolinone-derived compound. Its key chemical and structural identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one dihydrochloride |

| Molecular Formula | C₂₉H₃₀Cl₂N₆O₂[1] |

| Molecular Weight | 565.50 g/mol [1] |

| CAS Number | 1247000-76-5[1][2] |

| SMILES String | CN1CCN(C2=NC=C(/C=C/C3=NNC4=C3C=CC(/C=C5C6=C(NC5=O)C=CC(OC)=C6)=C4)C=C2)CC1.Cl.Cl[1] |

| Appearance | Solid powder[1] |

| Purity | >98%[1] |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1] |

Mechanism of Action

(1E)-CFI-400437 is an ATP-competitive inhibitor of PLK4.[3] PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. By inhibiting the kinase activity of PLK4, (1E)-CFI-400437 disrupts the centriole duplication cycle, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis in cancer cells. This mechanism of action is particularly relevant in tumors with PLK4 overexpression, which is associated with centrosome amplification and genomic instability.[4]

Signaling Pathway of PLK4 Inhibition

Biological Activity

(1E)-CFI-400437 is a highly potent inhibitor of PLK4 with an IC₅₀ value of 0.6 nM.[5][6] It exhibits selectivity for PLK4 over other members of the Polo-like kinase family. However, at higher concentrations, it can inhibit other kinases, as detailed in the table below.

| Target Kinase | IC₅₀ (µM) |

| PLK4 | 0.0006 [5][6] |

| Aurora A | 0.37[5] |

| Aurora B | 0.21[5] |

| KDR | 0.48[5] |

| FLT-3 | 0.18[5] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of (1E)-CFI-400437 against various kinases is typically determined using in vitro kinase assays. A common method is a radiometric assay using ³³P-ATP.

Materials:

-

Recombinant human kinase (e.g., PLK4, Aurora A, Aurora B, KDR, FLT-3)

-

Kinase-specific substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

[γ-³³P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microplate, combine the kinase, its specific substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Tumor Xenograft Study

The anti-tumor efficacy of this compound can be evaluated in vivo using a human tumor xenograft model in immunocompromised mice.

Materials:

-

MDA-MB-468 human breast cancer cells

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel

-

This compound

-

Vehicle (e.g., 30% PEG400 in water)

-

Dosing equipment (e.g., intraperitoneal injection needles and syringes)

-

Calipers for tumor measurement

Procedure:

-

Culture MDA-MB-468 cells under standard conditions.

-

Harvest the cells and resuspend them in a mixture of culture medium and Matrigel.

-

Subcutaneously implant the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the dosing solution of this compound in the vehicle. A common method involves suspending the compound in a 30:70 mixture of PEG400 and water and sonicating to ensure a uniform suspension.[5]

-

Administer this compound (e.g., 25 mg/kg) or vehicle to the respective groups via intraperitoneal injection daily for a specified period (e.g., 21 days).[5]

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Experimental Workflow for In Vivo Xenograft Study

Conclusion

This compound is a potent and selective PLK4 inhibitor with demonstrated anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its well-defined chemical structure and mechanism of action make it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: CFI-400437, a Potent and Selective PLK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CFI-400437, a small molecule inhibitor targeting Polo-like kinase 4. It details the inhibitor's target protein, binding affinity, the associated signaling pathway, and the experimental methodologies used for its characterization.

Core Target Protein: Polo-like Kinase 4 (PLK4)

CFI-400437 is a potent, ATP-competitive inhibitor that demonstrates high selectivity for Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[3][4] The proper regulation of PLK4 is critical for maintaining genomic stability.

The kinase's primary function is to initiate the formation of a single new daughter centriole (procentriole) adjacent to the mother centriole during the S phase.[3][5] Dysregulation and overexpression of PLK4 can lead to centrosome amplification, a condition characterized by an abnormal number of centrosomes. This amplification is a common feature in many human cancers and is associated with genetic instability and tumorigenesis.[3][6] Consequently, PLK4 has emerged as a significant therapeutic target in oncology.

Binding Affinity and Selectivity

CFI-400437 is distinguished by its nanomolar potency against PLK4. Different studies have reported highly consistent IC50 values, underscoring its strong inhibitory effect. The compound's selectivity has been profiled against a panel of other kinases, revealing significantly lower potency for off-target enzymes, thereby highlighting its specificity for PLK4.

Table 1: In Vitro Kinase Inhibition Profile of CFI-400437

| Target Kinase | IC50 Value | Notes | Reference |

| PLK4 | 0.6 nM | Primary target, demonstrating high-affinity binding. | [1] |

| PLK4 | 1.55 nM | Value determined in a separate kinase panel screening. | [2] |

| Aurora A | 0.37 µM | Over 600-fold less potent compared to PLK4. | [1] |

| Aurora B | 0.21 µM | Over 350-fold less potent compared to PLK4. Also reported as <15 nM in another study. | [1][2] |

| Aurora C | <15 nM | Shows some off-target activity but still significantly less potent than against PLK4. | [2] |

| KDR (VEGFR2) | 0.48 µM | Over 800-fold less potent compared to PLK4. | [1] |

| FLT-3 | 0.18 µM | Over 300-fold less potent compared to PLK4. | [1] |

PLK4 Signaling Pathway in Centriole Duplication

PLK4 initiates a tightly regulated cascade to ensure that centriole duplication occurs only once per cell cycle. The process begins in the G1/S phase, where PLK4 is recruited to the mother centriole. It then phosphorylates its substrate, STIL, which in turn recruits SAS-6 to form the foundational "cartwheel" structure of the new procentriole. The kinase's activity is self-regulated through autophosphorylation, which leads to its degradation by the SCF/β-TrCP ubiquitin ligase complex, preventing overduplication.

Caption: A diagram of the PLK4 signaling cascade in centriole duplication.

Experimental Protocols

The binding affinity and inhibitory concentration (IC50) of CFI-400437 are primarily determined using in vitro biochemical kinase assays.

In Vitro Biochemical Kinase Assay (IC50 Determination)

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the purified target kinase. The IC50 values for CFI-400437 were determined using commercial kinase profiling services, such as the SelectScreen™ service from Thermo Fisher Scientific.[7] The general workflow for such an assay, like a LanthaScreen® Eu Kinase Binding Assay, is as follows.[8]

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor®-labeled tracer binds to the ATP pocket of the kinase. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP binding site will disrupt FRET, leading to a measurable decrease in the signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Serially dilute the test compound (CFI-400437) in DMSO to create a concentration gradient (e.g., starting at 1 mM). Further dilute this series into the kinase buffer.

-

Prepare a solution containing the purified PLK4 kinase enzyme and a Eu-labeled anti-tag antibody.

-

Prepare a solution of the fluorescently labeled ATP-competitive tracer.

-

-

Assay Execution (384-well plate format):

-

Add the serially diluted compound to triplicate assay wells.

-

Add the kinase/antibody solution to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a fluorescence plate reader capable of detecting the FRET signal (measuring emission from both the europium donor and the Alexa Fluor® acceptor).

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor emission.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a sigmoidal model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of CFI-400437 that causes 50% inhibition of tracer binding.

-

Caption: Generalized workflow for a FRET-based biochemical kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The PLK4 Inhibitor CFI-400437: A Technical Guide for Researchers

CFI-400437 (CAS Number: 1247000-76-5) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2] As a critical regulator of centriole duplication, PLK4 is a compelling therapeutic target in oncology.[3][4] Overexpression of PLK4 is observed in various cancers and is linked to centrosome amplification, genomic instability, and tumorigenesis.[3][4] CFI-400437 has demonstrated significant anti-proliferative activity in preclinical cancer models, positioning it as a valuable tool for cancer research and potential therapeutic development.[2]

This technical guide provides an in-depth overview of CFI-400437, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1247000-76-5 (HCl salt) |

| Molecular Formula | C₂₉H₂₈N₆O₂ |

| Molecular Weight | 492.57 g/mol (free base) |

| IUPAC Name | (E)-3-((1H-indazol-6-yl)methylene)-5-methoxy-1-((4-(4-methylpiperazin-1-yl)phenyl)amino)indolin-2-one |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

CFI-400437 functions as an ATP-competitive inhibitor of the PLK4 kinase domain.[1] By binding to the ATP-binding pocket, it blocks the phosphorylation of PLK4 substrates that are essential for centriole duplication.[1] This inhibition disrupts the normal cell cycle, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] The precise cellular consequences of PLK4 inhibition by CFI-400437 include the induction of mitotic stress, characterized by the formation of multipolar spindles and subsequent mitotic catastrophe.[1]

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory activity of CFI-400437 against a panel of kinases has been determined through various kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Kinase Target | IC50 (nM) |

| PLK4 | 1.55 [2] |

| Aurora A | 370[1] |

| Aurora B | 210[1] |

| KDR (VEGFR2) | 480[1] |

| FLT3 | 180[1] |

Cell-Based Proliferation/Viability Assays

The anti-proliferative effects of CFI-400437 have been evaluated in various cancer cell lines.

| Cell Line | Assay Type | IC50 (nM) |

| MON (Medulloblastoma) | MTT | 25.3 |

| BT-12 (Glioblastoma) | MTT | 31.8 |

| BT-16 (Glioblastoma) | MTT | 45.7 |

| DAOY (Medulloblastoma) | MTT | 53.2 |

| D283 (Medulloblastoma) | MTT | 48.9 |

Data adapted from Suri et al., Int J Mol Sci, 2019.

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 of CFI-400437 against PLK4.

Materials:

-

PLK4 enzyme

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

CFI-400437 (serially diluted in DMSO)

-

384-well microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a 2X solution of PLK4 enzyme and Eu-labeled anti-tag antibody in assay buffer.

-

Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer.

-

Prepare a 4X serial dilution of CFI-400437 in DMSO. Further dilute these solutions in assay buffer.

-

Add 5 µL of the CFI-400437 dilution to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/antibody mixture to each well.

-

Add 10 µL of the 4X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes the use of a colorimetric MTT assay to assess the effect of CFI-400437 on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

CFI-400437 (serially diluted in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of CFI-400437 (typically for 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of CFI-400437 in a mouse xenograft model of breast cancer.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human breast cancer cells (e.g., MDA-MB-468)

-

Matrigel (optional)

-

CFI-400437 formulation for intraperitoneal (i.p.) injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human breast cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer CFI-400437 (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., 21 days).[1]

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Analyze the data to determine the effect of CFI-400437 on tumor growth.

Signaling Pathway

CFI-400437 targets the PLK4-mediated centriole duplication pathway. PLK4 is a master regulator of this process, and its kinase activity is tightly controlled to ensure that centrioles duplicate only once per cell cycle.

Pharmacokinetic Profile

Limited publicly available data exists on the detailed pharmacokinetic (ADME) profile of CFI-400437. Preclinical studies suggest that while it has a significant overall impact, its properties may not be optimal for brain exposure.[2] Further investigation into its absorption, distribution, metabolism, and excretion is necessary for a complete understanding of its therapeutic potential.

Conclusion

CFI-400437 is a valuable research tool for investigating the role of PLK4 in cancer biology. Its high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of centriole duplication and for exploring PLK4 inhibition as a therapeutic strategy. The data and protocols provided in this guide are intended to support researchers in the design and execution of their studies with this compound. Further research, particularly in the area of pharmacokinetics, will be crucial for its potential clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

The Selectivity Profile of CFI-400437: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFI-400437 is a potent, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy.[3] This technical guide provides an in-depth overview of the selectivity profile of CFI-400437, detailing its inhibitory activity against its primary target and various off-target kinases. The guide includes structured data from in vitro kinase assays, detailed experimental protocols for key cellular and biochemical assays, and visualizations of the PLK4 signaling pathway and experimental workflows.

Selectivity Profile of CFI-400437

CFI-400437 demonstrates high selectivity for PLK4, with reported IC50 values in the low nanomolar range.[1][2] However, like many kinase inhibitors, it exhibits some off-target activity, particularly at higher concentrations. A summary of the inhibitory activity of CFI-400437 against PLK4 and a panel of other kinases is presented below.

Table 1: In Vitro Inhibitory Activity of CFI-400437 against a Panel of Kinases

| Kinase Target | IC50 (nM) | Reference(s) |

| PLK4 | 0.6 | [1] |

| PLK4 | 1.55 | [2] |

| Aurora A | 370 | [1] |

| Aurora B | 210 | [1] |

| Aurora B | <15 | [2] |

| Aurora C | <15 | [2] |

| KDR (VEGFR2) | 480 | [1] |

| FLT-3 | 180 | [1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The significant difference in IC50 values between PLK4 and other kinases underscores the selectivity of CFI-400437.

PLK4 Signaling and Mechanism of Action of CFI-400437

PLK4 is a critical regulator of the cell cycle, primarily through its role in centriole duplication during S phase. Inhibition of PLK4 by CFI-400437 disrupts this process, leading to a failure in the formation of new centrioles. This, in turn, can result in mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CFI-400437 are provided below.

In Vitro Kinase Inhibition Assays

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.[5]

Materials:

-

PLK4 enzyme

-

LanthaScreen® Eu-anti-Tag Antibody

-

Alexa Fluor® 647-labeled tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

CFI-400437 (serially diluted)

-

384-well microplate

Procedure:

-

Prepare a 2X kinase/antibody mixture in kinase buffer.

-

Prepare a 4X solution of the tracer in kinase buffer.

-

Add 4 µL of serially diluted CFI-400437 to the wells of the 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

This service typically utilizes various assay formats, including TR-FRET, to determine the inhibitory activity of a compound against a large panel of kinases. The general workflow for such a service is outlined below.

Cell-Based Assays

This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CFI-400437 (various concentrations)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of CFI-400437 or vehicle control (DMSO).

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with 100% methanol (B129727) for 10 minutes.

-

Stain the colonies with Crystal Violet solution for 10-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

This method uses the fluorescent dye propidium (B1200493) iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CFI-400437

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with CFI-400437 or vehicle control for the desired duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting the fluorescence data for at least 10,000 events.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

CFI-400437 is a highly potent and selective inhibitor of PLK4. Its primary mechanism of action involves the disruption of centriole duplication, leading to mitotic catastrophe and cell death in cancer cells. While it exhibits some off-target effects on other kinases, particularly Aurora kinases, its selectivity for PLK4 is significant. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of CFI-400437 and other kinase inhibitors. A thorough understanding of the selectivity profile is crucial for the continued development and clinical application of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Dual-Edged Sword: A Technical Guide to CFI-400437's Impact on Centriole Duplication

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFI-400437 is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), the master regulator of centriole duplication. Its ability to disrupt the tightly controlled process of centriole biogenesis has positioned it as a compelling molecule for investigation in oncology and cell biology. This technical guide provides an in-depth analysis of CFI-400437's mechanism of action, its dose-dependent effects on centriole number, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize CFI-400437 as a tool to probe the intricacies of centriole duplication and to explore its therapeutic potential.

Introduction to CFI-400437 and Centriole Duplication

Centrioles are microscopic cylindrical structures that form the core of the centrosome, the primary microtubule-organizing center in animal cells. The precise duplication of centrioles, once and only once per cell cycle, is paramount for the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation and maintaining genomic stability.[1][2] Errors in this process can lead to aneuploidy, a hallmark of many cancers.[3][4]

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in initiating centriole duplication.[1][5] Its activity is tightly regulated to ensure the formation of a single daughter centriole alongside each mother centriole.[1][5] Overexpression of PLK4 can lead to centriole amplification, while its inhibition blocks centriole formation.[1][3]

CFI-400437 is a small molecule inhibitor with high affinity and selectivity for PLK4.[3] By targeting the kinase activity of PLK4, CFI-400437 provides a powerful chemical tool to dissect the molecular events governing centriole duplication and to investigate the consequences of its dysregulation.

Mechanism of Action: Inhibition of the PLK4 Signaling Pathway

CFI-400437 exerts its effect by directly inhibiting the catalytic activity of PLK4. This inhibition disrupts the downstream signaling cascade essential for the initiation of new centriole assembly. The core of this pathway involves the recruitment and phosphorylation of key substrates, STIL (SCL/TAL1 interrupting locus) and SAS-6 (spindle assembly abnormal 6).[1][6][7][8]

Caption: PLK4 signaling cascade in centriole duplication.

The binding of CFI-400437 to the ATP-binding pocket of PLK4 prevents the phosphorylation of STIL.[1][8] This phosphorylation event is a critical prerequisite for the recruitment of SAS-6, a protein essential for the formation of the cartwheel structure that templates the new centriole.[1][6][7][8] Consequently, inhibition of PLK4 by CFI-400437 leads to a failure in procentriole assembly.

Quantitative Data: Dose-Dependent Effects of CFI-400437

The impact of CFI-400437 on centriole number is notably dose-dependent, a phenomenon described as a "paradoxical effect" for PLK4 inhibitors.[3][9][10] While high concentrations of the inhibitor lead to a loss of centrioles, lower concentrations can paradoxically result in centriole amplification.[3][9][10] This is attributed to the partial inhibition of PLK4, which may disrupt its autoregulatory degradation pathway, leading to an accumulation of active kinase.[9]

Table 1: Kinase Inhibition Profile of CFI-400437

| Kinase | IC50 (nM) |

| PLK4 | 0.6 - 1.55 |

| Aurora A | 370 |

| Aurora B | 210 |

| KDR | 480 |

| FLT-3 | 180 |

Data compiled from multiple sources.

Table 2: Dose-Dependent Effect of a PLK4 Inhibitor (CFI-400945, a close analog) on Centriole Number

| Treatment | Concentration (nM) | Average Centrioles per Cell |

| DMSO (Control) | - | 2-4 |

| CFI-400945 | 100 | >4 (Increase) |

| CFI-400945 | 500 | <2 (Decrease) |

Data adapted from a study on a closely related PLK4 inhibitor, CFI-400945, which exhibits a similar paradoxical effect.[10]

Experimental Protocols

Immunofluorescence Staining for Centriole Number Quantification

This protocol outlines the steps for visualizing and quantifying centrioles in cultured cells following treatment with CFI-400437.

Materials:

-

Cultured cells (e.g., U2OS, HeLa)

-

CFI-400437

-

DMSO (vehicle control)

-

Glass coverslips

-

Methanol (B129727) (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody: Anti-Centrin or Anti-gamma-tubulin (to mark centrioles)

-

Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of CFI-400437 (e.g., 10 nM to 1 µM) and a DMSO control for the desired duration (e.g., 24-48 hours).

-

Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization & Blocking: Wash with PBS and permeabilize/block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Count the number of centrioles (visualized as distinct dots) per cell in a significant number of cells for each treatment condition.

Caption: Workflow for immunofluorescence analysis of centriole number.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with CFI-400437 using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cultured cells

-

CFI-400437

-

DMSO (vehicle control)

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with CFI-400437 and DMSO as described in the immunofluorescence protocol.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

CFI-400437 is a valuable research tool for investigating the fundamental process of centriole duplication. Its high potency and selectivity for PLK4 allow for precise perturbation of this pathway. Understanding its bimodal, dose-dependent effects is crucial for the accurate interpretation of experimental results. The detailed protocols provided in this guide offer a starting point for researchers to explore the multifaceted impact of CFI-400437 on cell division and its potential as a therapeutic agent. Further investigation into the nuanced effects of this and other PLK4 inhibitors will undoubtedly continue to illuminate the complex regulation of centrosome biogenesis and its role in health and disease.

References

- 1. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Over-elongation of centrioles in cancer promotes centriole amplification and chromosome missegregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] The PLK4–STIL–SAS-6 module at the core of centriole duplication | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Foundational Research on Indolinone-Derived Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolinone (or 2-indolinone) scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][3] Indolinone-based compounds are typically small molecules with low molecular weight that function by competing with adenosine (B11128) triphosphate (ATP) for the ATP-binding site on the kinase, thereby inhibiting its activity.[1][4] This mechanism has proven effective for targeting various kinase families, leading to the successful development of several approved drugs.

The antikinase activity of the indolinone scaffold was first reported in 1997.[3][4] Since then, extensive research has led to the discovery of numerous potent inhibitors. A prime example is Sunitinib (marketed as Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5][6] Sunitinib's success has solidified the importance of the indolinone core in modern drug discovery and serves as a paradigm for the development of multi-targeted kinase inhibitors.[7] This guide provides an in-depth overview of the foundational research, core mechanisms, key experimental protocols, and structure-activity relationships of indolinone-derived kinase inhibitors.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which most indolinone derivatives exert their effect is through competitive inhibition at the ATP-binding pocket of the kinase domain.[1][4] Receptor tyrosine kinases (RTKs), upon binding with their cognate growth factors, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate critical cellular processes like proliferation, survival, migration, and angiogenesis.[5]

Indolinone inhibitors, due to their structural similarity to the adenine (B156593) moiety of ATP, occupy this binding site. This prevents the binding of ATP, thereby blocking the transfer of the γ-phosphate to the substrate and inhibiting the kinase's catalytic activity.[4][5] The specificity of these inhibitors for particular kinases is determined by the various substituents attached to the core indolinone scaffold, which form specific interactions with amino acid residues lining the ATP pocket.[4][8]

Key Signaling Pathways Targeted

Indolinone inhibitors have been developed to target a range of kinases. Foundational research has heavily focused on those involved in tumor angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][9] The most critical pathways in this process are mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]

VEGFR/PDGFR Signaling Pathway and Inhibition by Indolinones:

In the tumor microenvironment, cancer cells secrete growth factors such as VEGF and PDGF.[5]

-

Ligand Binding: VEGF binds to VEGFRs on endothelial cells, while PDGF binds to PDGFRs on pericytes (cells that support blood vessel structure).[5]

-

Receptor Activation: This binding induces receptor dimerization and autophosphorylation, activating the intracellular kinase domains.[5]

-

Downstream Signaling: The activated receptors then phosphorylate various intracellular substrates, triggering downstream signaling cascades, prominently the PI3K/AKT and RAS/MAPK pathways.[5]

-

Cellular Response: These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[5]

-

Inhibition: Indolinone-based multi-targeted inhibitors like Sunitinib simultaneously block the ATP-binding sites of VEGFRs and PDGFRs. This action prevents the initial autophosphorylation step, effectively shutting down these pro-angiogenic signals.[5]

Quantitative Data: Inhibitory Activity of Key Indolinone Derivatives

The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for several foundational indolinone-based inhibitors against various kinases.

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Sunitinib (SU11248) | VEGFR-1 | - | [10] |

| VEGFR-2 | Potent Inhibition | [10][11] | |

| PDGFRα | Potent Inhibition | [10] | |

| PDGFRβ | Potent Inhibition | [10][11] | |

| c-KIT | Potent Inhibition | [10] | |

| FLT3 | Potent Inhibition | [10][11] | |

| Ret | Inhibition | [11] | |

| SU6656 | Src | 280 | [12][13] |

| Yes | 20 | [12][13] | |

| Lyn | 130 | [12][13] | |

| Fyn | 170 | [12][13] | |

| SU14813 | VEGFR-2 | 40 (cellular) | [4][14] |

| PDGFRβ | 20 (cellular) | [4][14] | |

| FLT3 | 50 (cellular) | [4][14] | |

| BIBF 1120 (Nintedanib) | VEGFR-2 | Potent Inhibition | [9] |

| PDGFR | Potent Inhibition | [9] | |

| FGFR | Potent Inhibition | [9] |

Experimental Protocols

The development and characterization of indolinone kinase inhibitors rely on a series of standardized biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay is a primary screening method to determine the direct inhibitory effect of a compound on a purified kinase.[15] A common approach measures the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.[16]

Principle: The assay quantifies kinase activity by measuring ATP consumption. The kinase, substrate, and inhibitor are incubated together. A reagent is then added to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[16]

Detailed Methodology: [16]

-

Reagent Preparation:

-

Assay Buffer: Typically contains 20-50 mM HEPES or Tris-HCl (pH 7.4-7.5), 5-15 mM MgCl2, 1-2 mM DTT, and 0.01% Triton X-100 or BSA.

-

Kinase: Recombinant purified kinase is diluted to a working concentration in assay buffer.

-

Substrate: A specific peptide or protein substrate for the kinase is dissolved in assay buffer (typically at or above its Km value).

-

ATP: Diluted to the final desired working concentration (often near the Km of the kinase for that substrate) in assay buffer.

-

Compound Plates: The indolinone inhibitor is serially diluted in 100% DMSO. These dilutions are then further diluted into the assay buffer to ensure the final DMSO concentration is constant and low (e.g., 1%) across all wells.

-

-

Kinase Reaction (384-well plate format):

-

Add 5 µL of the diluted compound solution (or vehicle for controls) to the assay plate.

-

Add 5 µL of the diluted kinase solution to each well.

-

(Optional) Pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the ATP/Substrate mixture.

-

Mix gently and incubate at an optimal temperature (e.g., 30°C) for a set duration (e.g., 30-60 minutes).

-

-

Signal Detection (e.g., using Promega's Kinase-Glo®):

-

Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read luminescence on a compatible plate reader.

-

-

Data Analysis:

-

Calculate percent inhibition relative to controls (0% inhibition = vehicle only; 100% inhibition = no kinase).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial to confirm that the inhibitor can cross the cell membrane and engage its target in a physiological context.[17] A key challenge is the high intracellular concentration of ATP (millimolar range), which can reduce the apparent potency of ATP-competitive inhibitors compared to biochemical assays.[16]

Principle: This assay measures the inhibition of kinase activity within intact cells. Cells are treated with the inhibitor, and the phosphorylation status of the kinase's direct downstream substrate is measured, often by Western Blot. A decrease in the phosphorylated substrate indicates target engagement and inhibition.

Detailed Methodology (Western Blot-based):

-

Cell Culture and Treatment:

-

Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR2) and grow to 70-80% confluency.

-

Serum-starve the cells overnight to reduce basal kinase activity.

-

Pre-treat cells with various concentrations of the indolinone inhibitor (or vehicle) for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs) for a short period (5-15 minutes) to induce kinase phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blot:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2).

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) target protein.

-

-

Signal Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.

-

In Vivo Tumor Xenograft Studies

To evaluate the anti-tumor efficacy of an indolinone inhibitor in a living organism, tumor xenograft models are commonly used.[11][18]

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and the effect on tumor growth is monitored over time.[11]

Detailed Methodology:

-

Cell Culture: Grow the desired human tumor cell line (e.g., HT-29 colon cancer, NCI-H460 lung cancer) in appropriate culture conditions.[11]

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Monitoring:

-

Measure tumor dimensions with calipers (e.g., every 2-3 days) and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of general toxicity.[11]

-

Observe the animals for any other signs of adverse effects.

-

-

Endpoint and Analysis:

-

The study is typically concluded when tumors in the control group reach a predetermined maximum size.

-

Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies to confirm target inhibition).

-

Compare the tumor growth curves and final tumor weights between the treated and control groups to determine efficacy.

-

Conclusion

The indolinone scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent kinase inhibitors. Foundational research, exemplified by the development of multi-targeted agents like Sunitinib, has established a clear path from rational design and high-throughput screening to clinical success.[4][5] These small molecules effectively target key signaling pathways involved in cancer progression, particularly angiogenesis, by competitively inhibiting ATP binding. The experimental protocols detailed herein represent the core methodologies used to identify, characterize, and validate these compounds. Future research continues to explore novel indolinone derivatives with improved selectivity profiles and the ability to overcome mechanisms of drug resistance, ensuring that this chemical class remains at the forefront of targeted cancer therapy.[2][9]

References

- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sunitinib as a paradigm for tyrosine kinase inhibitor development for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. benchchem.com [benchchem.com]

- 17. inits.at [inits.at]

- 18. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for (1E)-CFI-400437 Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E)-CFI-400437 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[1][4] Its overexpression is linked to centrosome amplification, a hallmark of genetic instability and carcinogenesis, making PLK4 an attractive target for cancer therapy.[1][4][5] CFI-400437 has demonstrated significant antitumor activity in preclinical models by inducing mitotic stress, which can lead to cell cycle arrest, senescence, and apoptosis.[4][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of (1E)-CFI-400437 dihydrochloride.

Mechanism of Action

CFI-400437 primarily exerts its biological effects by inhibiting the kinase activity of PLK4.[1][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in the initiation of centriole duplication. By binding to the ATP-binding pocket of PLK4, CFI-400437 blocks the phosphorylation of downstream substrates essential for the formation of new centrioles.[4] Disruption of this process leads to defects in centrosome number, formation of multipolar spindles during mitosis, and ultimately, mitotic catastrophe in cancer cells.[4]

Signaling Pathway

The following diagram illustrates the central role of PLK4 in centriole duplication and the inhibitory effect of CFI-400437.

Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400437.

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro assays.

Table 1: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Reference |

| PLK4 | 0.6 | [1][3] |

| Aurora A | 370 | [1][3] |

| Aurora B | 210 | [1][3] |

| KDR | 480 | [1][3] |

| FLT-3 | 180 | [1][3] |

Table 2: Cell-Based Assay Summary

| Assay Type | Cell Line(s) | Endpoint Measured | Observed Effect of CFI-400437 |

| Cell Viability | MCF-7, MDA-MB-468, MDA-MB-231 | Metabolic Activity | Potent growth inhibition |

| Clonogenic Assay | Various Cancer Lines | Colony Formation | Inhibition of colony formation |

| Senescence Assay | Various Cancer Lines | β-galactosidase Activity | Induction of cellular senescence |

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of CFI-400437 against PLK4.

Caption: General workflow for an in vitro kinase assay.

Materials:

-

Recombinant human PLK4 enzyme

-

Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Assay plates (e.g., 384-well plates)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO) control. Add 5 µL of a 2x kinase/substrate solution.

-

Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the compound to bind to the kinase.

-

Reaction Initiation: Add 2.5 µL of a 4x ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which measures ADP production. Follow the manufacturer's instructions for the detection reagent.

-